2-amino-5-(dimethylamino)phenol;hydrochloride
Overview
Description
2-amino-5-(dimethylamino)phenol;hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl. It is a derivative of phenol, characterized by the presence of amino and dimethylamino groups on the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(dimethylamino)phenol;hydrochloride typically involves the reaction of 2-nitro-5-(dimethylamino)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reduction.
Solvent: Common solvents include ethanol or water.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(dimethylamino)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Iron powder and sodium borohydride are frequently used.
Solvents: Ethanol, water, and acetic acid are commonly used solvents.
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-amino-5-(dimethylamino)phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(dimethylamino)phenol;hydrochloride involves its interaction with various molecular targets. The amino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways by modifying receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(diethylamino)phenol
- 2-amino-5-(methylamino)phenol
- 2-amino-5-(ethylamino)phenol
Uniqueness
2-amino-5-(dimethylamino)phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and dimethylamino groups enhances its reactivity and makes it suitable for a variety of applications.
Properties
IUPAC Name |
2-amino-5-(dimethylamino)phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(2)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANVRUXYTKWUTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-85-6 | |
Record name | Phenol, 2-amino-5-(dimethylamino)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14703-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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